[2-[[2-[(Dimethylamino)methyl]phenyl]thio]-5-iodophenyl]methanol
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Overview
Description
[2-[[2-[(dimethylamino)methyl]phenyl]thio]-5-iodophenyl]methanol is an aryl sulfide.
Scientific Research Applications
1. Role in Quality Control and Pharmaceutical Analysis
- HPLC Method for Determining Purity : A reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed to assay the purity of Sn-ADAM, a precursor and free ligand of I-123-ADAM, which is a SPECT imaging agent for serotonin transporters (SERTs). This method is significant for pharmaceutical quality control (Yang et al., 2020).
2. Conformational Analysis
- Kinetics of Quaternization : Research on the kinetics of quaternization of substituted NN-dimethylcyclohexylamines with methyl iodide has provided insights into the conformational free-energy differences and the non-chair conformation of certain derivatives (Ramalingam et al., 1971).
- Conformational Study in Salts : The organic cation of a salt derived from tris(2-(dimethylamino)phenyl)methanol, with a trisubstituted structure, exhibited unique hydrogen bond structures influenced by anions, as studied using 1H NMR spectroscopy and force field calculations (Zhang et al., 2015).
3. Chemical Synthesis and Characterization
- Synthesis of Serotonin Transporter Imaging Agent : The synthesis and characterization of a novel ligand, 125I-ADAM, for serotonin transporter imaging, demonstrates the compound's potential in SPECT imaging of SERT binding sites in the brain (Zhu Junqing, 2005).
- Photophysical Properties in Nonlinear Optics : The study of 1,3,5-triarylpyrazolines in various solvent conditions reveals insights into the photoinduced electron transfer (PET) and internal charge transfer (ICT) mechanisms, essential in the field of molecular logic devices and nonlinear optics (ZammitRamon et al., 2015).
4. Photolytic Reactions
- Study of Photolysis : Photolysis of 4-chloro-N,N-dimethylaniline in the presence of furan, pyrrole, thiophene, and their derivatives highlights a reaction mechanism involving heterolytic cleavage of the C–Cl bond in the triplet state of the aniline, leading to efficient arylations (Guizzardi et al., 2000).
Properties
CAS No. |
222021-59-2 |
---|---|
Molecular Formula |
C16H18INOS |
Molecular Weight |
399.3 g/mol |
IUPAC Name |
[2-[2-[(dimethylamino)methyl]phenyl]sulfanyl-5-iodophenyl]methanol |
InChI |
InChI=1S/C16H18INOS/c1-18(2)10-12-5-3-4-6-15(12)20-16-8-7-14(17)9-13(16)11-19/h3-9,19H,10-11H2,1-2H3 |
InChI Key |
WDZSPNFWRVITEJ-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=CC=CC=C1SC2=C(C=C(C=C2)I)CO |
Canonical SMILES |
CN(C)CC1=CC=CC=C1SC2=C(C=C(C=C2)I)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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